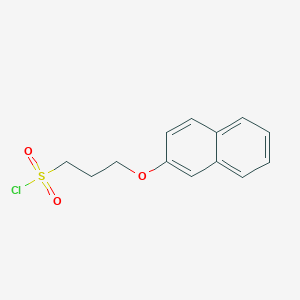![molecular formula C8H12ClN3O B1454151 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol CAS No. 1220019-24-8](/img/structure/B1454151.png)
4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol
Overview
Description
4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol, commonly known as CPBA, is a synthetic compound with numerous potential applications in the field of scientific research. CPBA has been found to have a wide range of biochemical and physiological effects, and is the subject of many ongoing studies.
Scientific Research Applications
Electroluminescent Compounds
4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol is related to the synthesis of electroluminescent compounds. For instance, a study discusses the synthesis of an organic electroluminescent compound involving a related structure, demonstrating its potential use in the field of electroluminescent materials (Shi Juan-ling, 2006).
Synthesis of Regioisomeric Pyrazines
The compound is also linked to the synthesis of regioisomeric pyrazines. A study demonstrates the synthesis of regioisomeric 4-amino- and 6-amino-3-arylpyrazolo[3,4-b]pyridine-5-carbonitriles, indicating its applicability in creating diverse pyrazine derivatives (A. Petrov et al., 2015).
Cycloaddition and Ring Transformation
In another study, cycloadducts formed from the Diels-Alder reaction involving a similar pyrazinone structure were used to yield various pyridinone systems, highlighting its role in cycloaddition reactions and ring transformations (Stef M. Vandenberghe et al., 1996).
Heterogeneous Catalysis
This compound is relevant in the field of heterogeneous catalysis as well. A study discusses the preparation of various heterocyclic derivatives using a catalyst in reactions involving related pyrazine structures, underlining its significance in catalysis and organic synthesis (B. Maleki & S. S. Ashrafi, 2014).
Synthesis of Pyrans
Additionally, the synthesis of 2-amino-4H-pyrans, an important class of compounds, is another area where this chemical is relevant. The synthesis involves reactions of compounds with structures related to 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol, showcasing its use in creating biologically active compounds (A. Zonouzi et al., 2006).
Preparation of Heterocyclic Compounds
The compound is also associated with the preparation of new heterocyclic compounds with expected biological activity. A study describes the synthesis of various compounds starting from a structure resembling 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol, indicating its role in developing compounds with potential biological activities (G. H. Sayed et al., 2003).
properties
IUPAC Name |
4-[(6-chloropyrazin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(13)2-3-11-8-5-10-4-7(9)12-8/h4-6,13H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFNGKINDVZQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=CN=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269171 | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
CAS RN |
1220019-24-8 | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)



![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)